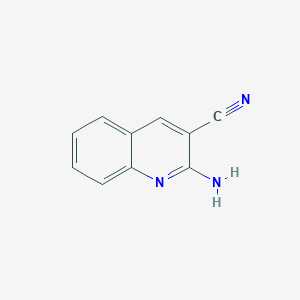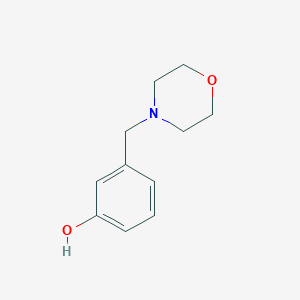
3-(4-吗啉基甲基)苯酚
描述
“3-(4-Morpholinylmethyl)phenol” is a chemical compound . It is used in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (NSPCs) .
Synthesis Analysis
The compound can be synthesized using a Grignard reagent . It can also be prepared by direct oxidation using compressed air .Molecular Structure Analysis
The molecular structure of “3-(4-Morpholinylmethyl)phenol” is represented by the linear formula: C6H4CH2NOC4H8 . The molecular weight is 280.44 .Chemical Reactions Analysis
“3-(4-Morpholinylmethyl)phenol” is a Grignard reagent and can be used in Grignard reactions . It can be used as a reagent in the synthesis of CDy5 .Physical And Chemical Properties Analysis
The compound has a concentration of 0.25 M in THF, a boiling point of 65 °C (lit.), and a density of 0.926 g/mL at 25 °C (lit.) .科学研究应用
蛋白质测量技术: 福林酚试剂(涉及 3-(4-吗啉基甲基)苯酚等酚类化合物)对于生化应用中的蛋白质测量非常重要。这项技术已对其对 pH 值、反应时间和反应物浓度的影响进行了研究。此类研究有助于测量各种形式和条件下的蛋白质 (劳里等人,1951 年)。
细胞毒性和酶抑制效应: 已对酚类双曼尼希碱基(包括吗啉类碱基)进行了研究,以评估其细胞毒性和碳酸酐酶抑制效应。这些化合物(包括吗啉衍生物)显示出作为抗癌药物开发的先导分子的潜力 (亚马利等人,2016 年)。
胃动力药: 3-(4-吗啉基甲基)苯酚衍生物已被研究其胃动力活性,突出了其在胃肠道运动障碍治疗应用中的潜力 (加藤等人,1991 年)。
酚酸研究: 对绿原酸 (CGA)(一种结构与 3-(4-吗啉基甲基)苯酚相似的酚酸)的研究表明其具有广泛的生物学和药理学作用,例如抗氧化、抗菌和神经保护活性。这项研究扩展了人们对酚类化合物在健康和疾病管理中的应用的理解 (纳维德等人,2018 年)。
邻苯二酚氧化酶模型: 研究涉及 3-(4-吗啉基甲基)苯酚等化合物的不太对称的双铜 (II) 配合物,有助于模拟 3 型铜蛋白的活性位点。这项研究有助于理解此类复合物在生物系统中的作用 (默克尔等人,2005 年)。
内分泌干扰物异构体的合成: 对壬基酚异构体的合成(其结构与 3-(4-吗啉基甲基)苯酚相关)的研究提供了对这些物质的环境和生物影响的见解。此类研究对于理解它们作为内分泌干扰物的作用至关重要 (伯姆等人,2010 年)。
碳酸酐酶抑制和细胞毒性: 正在探索对甲酚的曼尼希碱基衍生物(包括吗啉化合物)的碳酸酐酶抑制和细胞毒性,以了解其在癌症治疗中的潜力 (古尔等人,2016 年)。
抗肿瘤剂: 与 3-(4-吗啉基甲基)苯酚相关的 novel 2-苯基喹啉-4-酮对各种肿瘤细胞系表现出显着的细胞毒活性,表明其作为抗肿瘤剂的潜力 (周等人,2010 年)。
总酚含量估算: 福林-西奥卡尔托试剂(涉及酚类化合物)用于估算植物组织中的总酚含量,反映了酚类化合物在生物和环境研究中的重要性 (安斯沃思和吉莱斯皮,2007 年)。
氨基酚的 O-和 N-芳基化: 对氨基酚的芳基化(与 3-(4-吗啉基甲基)苯酚具有结构相似性)的研究有助于开发治疗剂和候选药物 (迈蒂和布赫瓦尔德,2009 年)。
安全和危害
属性
IUPAC Name |
3-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHXWMIFIZMHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534116 | |
| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Morpholinylmethyl)phenol | |
CAS RN |
87476-73-1 | |
| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

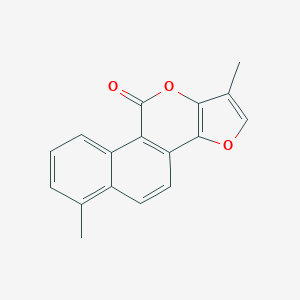
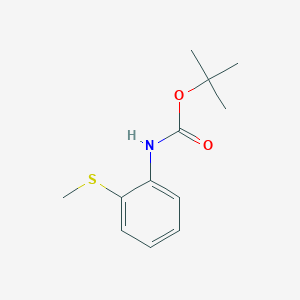
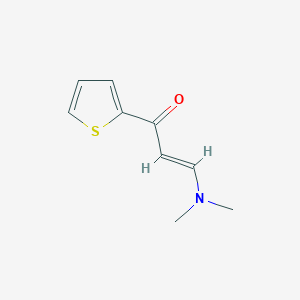

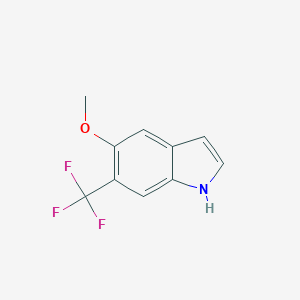
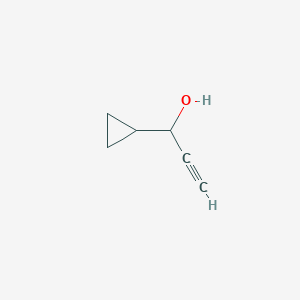
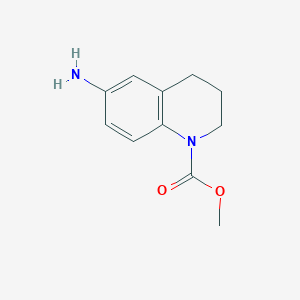

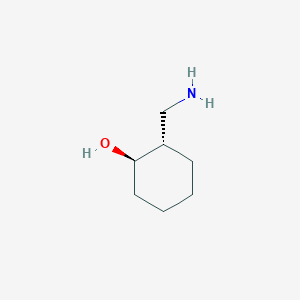
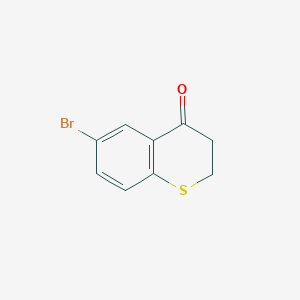
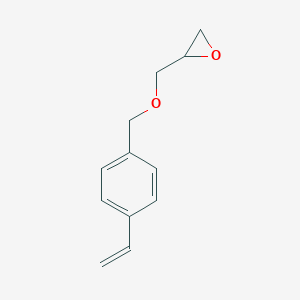
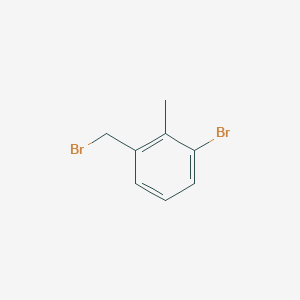
![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)
